molecular formula C23H19BrN2S2 B11521083 N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine

N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B11521083
M. Wt: 467.4 g/mol
InChI Key: GVSUPVVVEJPOKS-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Dimethylbenzyl Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The bromophenyl and benzothiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine is unique due to its combination of a bromophenyl group, a dimethylbenzyl sulfanyl group, and a benzothiazole core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19BrN2S2

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-[(2,4-dimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]methanimine

InChI

InChI=1S/C23H19BrN2S2/c1-15-3-6-18(16(2)11-15)14-27-23-26-21-10-9-20(12-22(21)28-23)25-13-17-4-7-19(24)8-5-17/h3-13H,14H2,1-2H3

InChI Key

GVSUPVVVEJPOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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